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Compound of Interest

Compound Name: 4-Methoxy-4-piperidinecarbonitrile

Cat. No.: B8231730

Get Quote

Introduction & Strategic Importance
4-Methoxy-4-piperidinecarbonitrile is a gem-disubstituted piperidine derivative featuring a

nitrile and a methoxy group at the C4 position. It serves as a pivotal pharmacophore building

block. In drug development, particularly for SHP2 inhibitors and synthetic opioids, the purity

and regiochemistry of this intermediate are non-negotiable.

The co-existence of the nitrile (electron-withdrawing) and methoxy (electron-donating by

resonance, withdrawing by induction) groups at the quaternary center creates a unique

electronic environment. This guide provides a self-validating analytical workflow to confirm

structure, assess purity, and identify common synthetic impurities (e.g., the unmethylated

cyanohydrin or the 4-piperidone starting material).

Material Safety & Handling (Critical)
Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal

degradation can release cyanide species. Handle in a well-ventilated fume hood.

Skin Absorption: Piperidine derivatives are lipophilic and can penetrate the skin. Double-

gloving (Nitrile/Laminate) is recommended.
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent

hydrolysis of the nitrile to the amide/acid.

Analytical Workflow Overview
The following Graphviz diagram outlines the decision matrix for full structural validation.

Sample: 4-Methoxy-4-piperidinecarbonitrile
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Figure 1: Integrated analytical workflow for structural confirmation and quality control.

Protocol 1: Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for verifying the regiochemistry of the methoxy group and the

integrity of the piperidine ring.

Experimental Setup
Instrument: 400 MHz or higher (600 MHz recommended for trace impurity detection).
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Solvent:Chloroform-d (CDCl₃) is preferred for resolution. DMSO-d₆ is used if the HCl salt is

analyzed.

Concentration: 10-15 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

1H NMR Interpretation (Expectations in CDCl₃)
The molecule has a plane of symmetry (C2 equivalent to C6, C3 equivalent to C5) due to rapid

chair-chair interconversion or time-averaged conformation at room temperature.

Proton
Environment

Chemical Shift
(δ ppm)

Multiplicity Integration
Assignment
Logic

-OCH₃ 3.25 – 3.35 Singlet (s) 3H

Characteristic

methoxy on

quaternary

carbon.

H-2, H-6 2.90 – 3.10 Multiplet (m) 4H
Alpha to Nitrogen

(deshielded).

H-3, H-5 1.90 – 2.10 Multiplet (m) 4H

Beta to Nitrogen,

Alpha to

Quaternary

Center.

N-H 1.80 – 2.50 Broad (br s) 1H

Exchangeable;

shift varies with

concentration/wa

ter.

Critical Quality Attribute (CQA):

Impurity Check: Look for a singlet at ~3.7-3.8 ppm. This indicates 4-piperidone (starting

material) or a dimethyl ketal impurity.
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Stereochemistry: If N-substituted (e.g., N-Benzyl), the H-2/H-6 protons may split into

axial/equatorial sets (td and d broad) due to ring locking.

13C NMR & DEPT-135
The Carbon-13 spectrum confirms the quaternary center and the nitrile.

Carbon
Environment

Shift (δ ppm) DEPT-135 Phase Notes

-CN (Nitrile) 119.0 – 121.0
Quaternary (No

signal)

Weak intensity;

characteristic range

for α-alkoxy nitriles.

C-4 (Quaternary) 70.0 – 75.0
Quaternary (No

signal)

Significantly

deshielded by Oxygen

and Nitrile.

-OCH₃ 51.0 – 53.0 Positive (+) Methyl group.

C-2, C-6 42.0 – 44.0 Negative (-)
Methylene groups

next to Nitrogen.

C-3, C-5 32.0 – 34.0 Negative (-) Methylene groups.

Protocol 2: Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the presence of the nitrile group and the absence of carbonyl

impurities.

Methodology
Technique: ATR (Attenuated Total Reflectance) on neat oil/solid or KBr pellet.

Scan Parameters: 4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

Spectral Analysis[1]
Nitrile (-C≡N) Stretch: Look for a sharp, weak-to-medium band at 2230–2245 cm⁻¹.
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Note: α-Alkoxy nitriles often show a weaker intensity band than conjugated nitriles due to

dipole effects.

Amine (N-H) Stretch: Broad band at 3300–3500 cm⁻¹ (if free base).

Ether (C-O-C) Stretch: Strong bands in the 1075–1150 cm⁻¹ region.

Impurity Flag: A strong band at 1715 cm⁻¹ indicates unreacted 4-piperidone (ketone

carbonyl).

Protocol 3: Mass Spectrometry (LC-MS)
Used for molecular weight confirmation and purity profiling.

Method Parameters
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Interpretation
Parent Ion [M+H]⁺: Calculated MW = 140.18 Da. Expect m/z 141.2.

Fragmentation Pattern (MS/MS):

Loss of HCN: [M+H - 27]⁺ → m/z ~114.

Loss of Methanol: [M+H - 32]⁺ → m/z ~109.
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Alpha-Cleavage: Piperidine ring fragmentation often yields characteristic fragments at m/z

82 or 96 depending on substitution.

Troubleshooting & Impurity Profiling
Common synthetic byproducts must be identified.

Impurity Origin Detection Method Marker

4-Piperidone Starting Material IR / 1H NMR
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4-Hydroxy-4-
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Methylation
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MS: m/z 127; IR:

Broad OH ~3400

cm⁻¹.
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MS: m/z 160; Acidic

proton in NMR.
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Figure 2: Rapid impurity identification based on mass shift relative to parent ion (m/z 141).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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